2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid
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Overview
Description
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid typically involves the bromination of 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by bromination and purification steps. The use of advanced techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,3-Dibromo-1-benzofuran-5-carboxylic acid: Lacks the hydroxyl and methoxy groups, affecting its biological activity and applications.
Uniqueness
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88258-48-4 |
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Molecular Formula |
C10H6Br2O5 |
Molecular Weight |
365.96 g/mol |
IUPAC Name |
2,3-dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H6Br2O5/c1-16-8-5(10(14)15)3(13)2-4-6(8)7(11)9(12)17-4/h2,13H,1H3,(H,14,15) |
InChI Key |
XHTLIWCROKPXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C(=C(O2)Br)Br)O)C(=O)O |
Origin of Product |
United States |
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